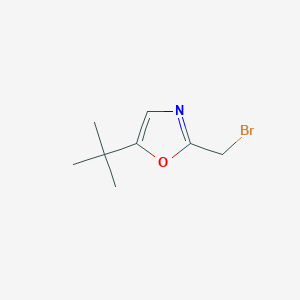
N1-(naphthalen-1-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(naphthalen-1-yl)propane-1,3-diamine is an organic compound with the molecular formula C13H16N2. It is characterized by the presence of a naphthalene ring attached to a propane-1,3-diamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(naphthalen-1-yl)propane-1,3-diamine typically involves the reaction of naphthalene derivatives with propane-1,3-diamine under controlled conditions. One common method involves the use of naphthalene-1-carbaldehyde and propane-1,3-diamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(naphthalen-1-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthalene-1,3-dicarboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N1-(naphthalen-1-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a ligand for targeting specific receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(naphthalen-1-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amine groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(naphthalen-1-yl)ethane-1,2-diamine
- N1-(naphthalen-1-yl)butane-1,4-diamine
- N1-(naphthalen-1-yl)pentane-1,5-diamine
Uniqueness
N1-(naphthalen-1-yl)propane-1,3-diamine is unique due to its specific structural features, which include the naphthalene ring and the propane-1,3-diamine moiety. This combination allows for unique interactions with molecular targets and distinct chemical reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
190127-72-1 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



